Pentanenitrile, 3,5-dihydroxy-
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Overview
Description
Pentanenitrile, 3,5-dihydroxy- is an organic compound with the molecular formula C5H9NO2 It is a nitrile derivative with hydroxyl groups attached to the third and fifth carbon atoms of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3,5-dihydroxy- typically involves the reaction of a 3,5-dialkoxy benzoate compound with valeronitrile to generate a beta-ketonitrile compound. This intermediate is then hydrolyzed to form a carboxylic acid compound, which undergoes decarboxylation to yield 3,5-dialkoxy cyclopentanone. Finally, the 3,5-dialkoxy cyclopentanone is converted to 3,5-dialkoxy pentylbenzene through Huang Minlon reaction or catalytic hydrogenation, and the alkoxy groups are reduced to phenolic hydroxyl groups to obtain Pentanenitrile, 3,5-dihydroxy- .
Industrial Production Methods
Industrial production methods for Pentanenitrile, 3,5-dihydroxy- are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Pentanenitrile, 3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
Pentanenitrile, 3,5-dihydroxy- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanenitrile, 3,5-dihydroxy- involves its interaction with specific molecular targets and pathways. For example, it can be hydrolyzed by nitrilase enzymes to produce corresponding carboxylic acids, which can then participate in various biochemical processes . Additionally, its hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Valeronitrile (Pentanenitrile): A nitrile compound with a similar structure but without hydroxyl groups.
Butyronitrile: A shorter-chain nitrile compound.
Hexanenitrile: A longer-chain nitrile compound.
Uniqueness
Pentanenitrile, 3,5-dihydroxy- is unique due to the presence of hydroxyl groups at specific positions on the pentane chain, which imparts distinct chemical and biological properties. These hydroxyl groups enable additional reactivity and interactions compared to other nitrile compounds.
Properties
CAS No. |
823787-18-4 |
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Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3,5-dihydroxypentanenitrile |
InChI |
InChI=1S/C5H9NO2/c6-3-1-5(8)2-4-7/h5,7-8H,1-2,4H2 |
InChI Key |
QSDCNOAJMHCYBM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(CC#N)O |
Origin of Product |
United States |
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